Home > Products > Screening Compounds P51714 > 3-(2,3-Dioxoindolin-5-yl)benzonitrile
3-(2,3-Dioxoindolin-5-yl)benzonitrile -

3-(2,3-Dioxoindolin-5-yl)benzonitrile

Catalog Number: EVT-15379697
CAS Number:
Molecular Formula: C15H8N2O2
Molecular Weight: 248.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2,3-Dioxoindolin-5-yl)benzonitrile is a compound that belongs to the class of indole derivatives, specifically characterized by the presence of a benzonitrile moiety and a dioxoindoline structure. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase, an enzyme implicated in immune regulation and cancer progression.

Source and Classification

The compound can be synthesized through various chemical methods, and it has been classified as a synthetic organic compound with potential therapeutic applications. Its molecular formula is C15H10N2O3C_{15}H_{10}N_2O_3, and it features a complex structure that contributes to its reactivity and biological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(2,3-Dioxoindolin-5-yl)benzonitrile can be achieved through several methodologies, including:

  1. Condensation Reactions: The compound can be synthesized via a condensation reaction between appropriate indole derivatives and benzonitrile. This often involves the use of catalysts or specific reaction conditions to facilitate the formation of the desired product.
  2. Suzuki Coupling: A common method for creating carbon-carbon bonds in organic synthesis involves the Suzuki coupling reaction. By employing boronic acids and palladium catalysts, various derivatives can be synthesized efficiently.
  3. Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation, which can significantly reduce reaction times while improving product purity.

These methods have been reported to yield 3-(2,3-Dioxoindolin-5-yl)benzonitrile in moderate to high yields, depending on the specific conditions employed during synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(2,3-Dioxoindolin-5-yl)benzonitrile consists of:

  • A dioxoindoline core, which contributes to its chemical reactivity.
  • A benzonitrile group that enhances its lipophilicity and potential interaction with biological targets.

The compound's molecular weight is approximately 266.25 g/mol, with a melting point that varies based on purity but typically falls within a range suitable for further characterization using techniques such as NMR spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

3-(2,3-Dioxoindolin-5-yl)benzonitrile can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack under basic conditions, allowing for further functionalization.
  2. Reduction Reactions: The dioxo moiety can be reduced to form corresponding hydroxy derivatives, which may exhibit different biological activities.
  3. Cyclization Reactions: The compound may also engage in cyclization reactions under acidic or basic conditions to form more complex structures.

These reactions are significant for modifying the compound's properties or synthesizing analogs with enhanced activity .

Mechanism of Action

Process and Data

The mechanism of action for 3-(2,3-Dioxoindolin-5-yl)benzonitrile primarily involves its role as an inhibitor of indoleamine 2,3-dioxygenase. By inhibiting this enzyme, the compound can alter tryptophan metabolism, leading to increased levels of this amino acid in the microenvironment. This alteration may enhance immune responses against tumors by preventing immune suppression commonly associated with cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Molecular Formula: C15H10N2O3C_{15}H_{10}N_2O_3
  • Molecular Weight: 266.25 g/mol
  • LogP: Indicates moderate lipophilicity which may influence its pharmacokinetics.

These properties suggest that 3-(2,3-Dioxoindolin-5-yl)benzonitrile could exhibit favorable characteristics for drug development .

Applications

Scientific Uses

The primary applications of 3-(2,3-Dioxoindolin-5-yl)benzonitrile include:

  1. Pharmaceutical Development: As a potential therapeutic agent targeting indoleamine 2,3-dioxygenase for cancer treatment.
  2. Biochemical Research: Utilized in studies investigating immune modulation and metabolic pathways involving tryptophan.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules with potential biological activity.
Introduction to 3-(2,3-Dioxoindolin-5-yl)benzonitrile in Contemporary Medicinal Chemistry

Structural Classification Within Indole and Benzonitrile Hybrid Scaffolds

The molecular architecture of 3-(2,3-dioxoindolin-5-yl)benzonitrile embodies a strategic hybridization of two pharmacologically significant domains: the planar, electron-rich dioxoindoline system and the linear, polarized benzonitrile group. Crystallographic analysis of closely related compounds reveals critical structural features governing three-dimensional conformation and intermolecular interactions. The dioxoindoline core maintains near-perfect planarity, with the carbonyl oxygens deviating minimally (0.0198-0.0902 Å) from the mean plane of the fused ring system [1] [3]. This planarity facilitates π-π stacking interactions critical for biological recognition, evidenced by inter-centroid distances of approximately 3.68 Å between inversion-related indoline rings in crystalline lattices [3].

The dihedral angle between the dioxoindoline plane and the benzonitrile substituent profoundly influences molecular topology and target engagement. Structural analogs demonstrate dihedral angles of approximately 69° between the indoline ring system and attached functional groups, creating a near-perpendicular orientation that projects the benzonitrile moiety into solvent-exposed regions during target binding [3]. This spatial arrangement generates a three-dimensional pharmacophore despite the compound's moderate molecular weight, enhancing selectivity by sterically constraining potential binding conformations.

Table 1: Key Structural Parameters from Crystallographic Analysis of Analogous Dioxoindoline Derivatives

Structural FeatureValue (Molecule A)Value (Molecule B)Biological Significance
Dihedral angle between indoline and substituent69.72°69.15°Creates T-shaped topology for selective target engagement
Maximum deviation of carbonyl O from plane0.0198 Å0.0902 ÅMaintains planarity for π-stacking interactions
Inter-centroid distance (π-π stacking)3.6804 Å-Facilitates crystal packing and protein interactions
Bond length (C=O)1.218 Å1.221 ÅElectronic polarization for H-bond acceptance

The benzonitrile moiety contributes essential electronic and steric properties to the hybrid scaffold. The strong electron-withdrawing character (-C≡N) modulates electron density throughout the conjugated system, particularly at the C5 position of the indoline ring where it attaches. This polarization enhances hydrogen bond acceptor capacity at the carbonyl oxygens while increasing the acidity of adjacent protons, potentially facilitating novel binding mechanisms. Additionally, the linear geometry and compact size of the benzonitrile group allow deep penetration into hydrophobic binding pockets inaccessible to bulkier substituents, as demonstrated in kinase inhibitor development [2].

Table 2: Hybrid Scaffold Variations and Their Pharmaceutical Applications

Core StructureSubstituent PositionBiological ActivityStructural Advantage
3,3-Disubstituted indoline-2-oneC3 positionAnticancer (protein degradation)Enhanced stereochemical complexity
7-Alkoxy-triazoloquinolineC7 positionAnticonvulsantImproved blood-brain barrier penetration
3-(4-Hydroxyphenyl)indoline-2-oneC3 positionAnticancer (ErSO derivatives)Phenolic OH for H-bond donation
5-Benzenesubstituted dioxoindolineC5 positionMulti-target therapeutic potentialExtended conjugation for protein interaction

Solid-state behavior reveals additional stabilizing forces through C-H···O hydrogen bonding networks and π-π stacking interactions that may mirror binding modes in biological environments. These interactions organize molecules into double-layered architectures stacking along the crystallographic a-axis, demonstrating the compound's inherent capacity for directional molecular recognition [1] [3]. The persistence of these motifs across crystalline forms suggests their likely conservation during target binding, providing critical insights for structure-based drug design efforts leveraging this scaffold.

Historical Evolution of Dioxoindoline-Based Pharmacophores

The therapeutic exploration of dioxoindoline derivatives represents a compelling narrative in medicinal chemistry, spanning over a century of scientific inquiry. The foundational chemistry traces back to Adolf von Baeyer's pioneering 1885 synthesis of oxyphenisatin (3,3-bis(4-hydroxyphenyl)indoline-2-one) through the acid-catalyzed condensation of isatin with phenol, establishing the Friedel-Crafts arylation protocol still employed for derivatizing the indoline C3 position [10]. This landmark reaction unlocked access to diverse 3,3-disubstituted oxindoles, though therapeutic applications initially focused on non-oncological indications. The structural similarity between oxyphenisatin and phenolphthalein prompted its development as a cathartic agent, with Guggenheim's 1925 report introducing oxyphenisatin acetate ("Isacen") as a commercial laxative following self-administration experiments [10].

Table 3: Historical Milestones in Dioxoindoline Pharmacophore Development

YearDevelopmentKey Researcher/EntitySignificance
1885First synthesis of oxyphenisatinAdolf von BaeyerEstablished Friedel-Crafts route to 3-aryloxindoles
1925Introduction of oxyphenisatin acetate as laxativeM. Guggenheim (Hoffmann-La Roche)Demonstrated therapeutic application
1951Natural occurrence hypothesisBaum et al.Identified diphenylisatin in prunes
1971Clinical withdrawal due to hepatotoxicityFDA and international agenciesHighlighted structure-toxicity challenges
2010sRediscovery for anticancer applicationsMultiple academic groupsRepurposed scaffold for targeted oncology

The mid-20th century witnessed unexpected pharmacological repurposing following Baum's 1951 discovery of diphenylisatin derivatives in California prunes, suggesting possible natural occurrence of these compounds [10]. However, clinical interest waned after the 1970s when oxyphenisatin was withdrawn due to idiosyncratic hepatotoxicity ("laxative hepatitis"), illustrating early structure-toxicity relationship challenges inherent to this chemotype [10]. This setback temporarily diverted medicinal chemistry attention from the dioxoindoline pharmacophore, though its intrinsic bioactivity potential persisted.

The mid-2000s witnessed a renaissance in dioxoindoline research, marked by strategic molecular diversification away from the 3,3-diaryl substitution pattern. Contemporary medicinal chemists systematically explored monosubstituted variants at the C5 and C6 positions, incorporating nitrogen-containing heterocycles and polar functional groups to modulate target selectivity and physicochemical properties. This effort yielded compounds such as 3-(4-hydroxyphenyl)indoline-2-ones (exemplified by ErSO and ErSO-DFP), which demonstrated remarkable tumor eradication capabilities in drug-resistant estrogen receptor-positive breast cancer models through unconventional activation of the anticipatory unfolded protein response (a-UPR) pathway [10]. The structural evolution specifically toward C5-aryl substitution patterns, including 3-(2,3-dioxoindolin-5-yl)benzonitrile, represents a deliberate strategy to enhance target specificity while reducing metabolic liabilities associated with earlier derivatives.

Table 4: Evolution of Key Dioxoindoline Derivatives in Medicinal Chemistry

Compound NameCAS Registry NumberStructural FeaturesTherapeutic Application
Oxyphenisatin125-13-33,3-bis(4-hydroxyphenyl)Laxative (historical)
Oxyphenisatin acetate115-33-3Diacetylated prodrugLaxative (historical)
Phenolphthalein77-09-8Trisubstituted xantheneLaxative (historical)
3-(2,3-Dioxoindolin-5-yl)benzonitrileNot specifiedC5-benzonitrile substitutionContemporary multi-target agent
3-(4-Hydroxyphenyl)indoline-2-one (ErSO)Not specifiedC3-(4-hydroxyphenyl)Anticancer (a-UPR activation)

Modern synthetic innovations have expanded access to C5-functionalized dioxoindolines through transition metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and advanced cyclization techniques, enabling precise structure-activity relationship studies. The incorporation of the benzonitrile moiety represents a calculated structural advancement designed to combine the metabolic stability of cyano groups with enhanced dipole moments for improved target binding affinity. This evolution exemplifies the scaffold-hopping strategy in medicinal chemistry, wherein the benzonitrile replaces traditional phenolic functions to eliminate phase II metabolic vulnerabilities while maintaining favorable electronic properties for target engagement. Current research explores hybrid derivatives incorporating structural elements from clinically validated scaffolds, positioning 3-(2,3-dioxoindolin-5-yl)benzonitrile as a versatile intermediate for next-generation therapeutic agents targeting protein-protein interactions and allosteric regulatory sites [2] [10].

Properties

Product Name

3-(2,3-Dioxoindolin-5-yl)benzonitrile

IUPAC Name

3-(2,3-dioxo-1H-indol-5-yl)benzonitrile

Molecular Formula

C15H8N2O2

Molecular Weight

248.24 g/mol

InChI

InChI=1S/C15H8N2O2/c16-8-9-2-1-3-10(6-9)11-4-5-13-12(7-11)14(18)15(19)17-13/h1-7H,(H,17,18,19)

InChI Key

GBQOSRRYLCVAJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.